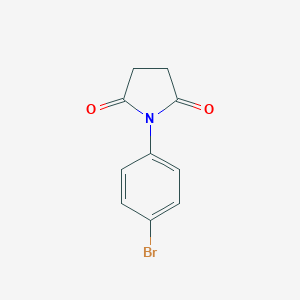

1-(4-Bromophenyl)pyrrolidine-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102077. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJNZUVVZSTBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295462 | |

| Record name | 1-(4-bromophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41167-74-2 | |

| Record name | N-p-Bromophenylsuccinimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-bromophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Bromophenyl)succinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(4-Bromophenyl)pyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)pyrrolidine-2,5-dione, a valuable intermediate in organic synthesis and potential building block in medicinal chemistry. This document details a robust synthetic protocol, thorough characterization data including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and physical properties. All quantitative data is presented in clear, tabular format for ease of reference. Furthermore, this guide includes schematic diagrams generated using Graphviz to illustrate the synthetic pathway and experimental workflow, adhering to specified visualization standards.

Introduction

This compound, also known as N-(4-bromophenyl)succinimide, is a five-membered cyclic imide derivative. The presence of the bromophenyl moiety provides a handle for further functionalization via cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules. Pyrrolidine-2,5-dione and its derivatives are known to exhibit a range of biological activities, and thus, N-arylsuccinimides are of significant interest in drug discovery and development. This guide outlines a straightforward and efficient method for the preparation of this compound and provides a detailed analysis of its structural and physical properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4-bromoaniline with succinic anhydride. The reaction proceeds via the formation of an intermediate amic acid, which then undergoes intramolecular cyclization upon heating to yield the desired imide.

Synthetic Pathway

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-arylsuccinimides.

Materials:

-

4-Bromoaniline

-

Succinic anhydride

-

Glacial acetic acid

-

Distilled water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Beakers

-

Filter paper

-

Melting point apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-bromoaniline (0.1 mol) in glacial acetic acid (100 mL).

-

To this solution, add succinic anhydride (0.11 mol) in one portion.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2 hours.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution into a beaker containing 500 mL of ice-cold distilled water.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with several portions of cold distilled water to remove any residual acetic acid.

-

Recrystallize the crude product from ethanol to obtain pure crystals.

-

Dry the purified crystals in a vacuum oven at 60 °C.

-

Determine the yield and melting point of the final product.

Characterization

The structure and purity of the synthesized this compound were confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 175-178 °C |

| Solubility | Soluble in hot ethanol, acetone, and DMSO |

Spectroscopic Data

Note: The following are predicted chemical shifts based on the analysis of similar structures. Actual experimental values may vary slightly.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.65 | d, J = 8.8 Hz | 2H | Ar-H (ortho to Br) |

| 7.25 | d, J = 8.8 Hz | 2H | Ar-H (ortho to N) |

| 2.90 | s | 4H | -CH₂-CH₂- |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 176.5 | C=O |

| 132.5 | Ar-C (C-Br) |

| 131.0 | Ar-C (C-N) |

| 129.0 | Ar-CH |

| 122.0 | Ar-CH |

| 28.5 | -CH₂- |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch |

| ~1770, ~1700 | Strong | Asymmetric and symmetric C=O stretch (imide) |

| ~1590, ~1480 | Medium | Aromatic C=C stretch |

| ~1390 | Strong | C-N stretch |

| ~820 | Strong | p-disubstituted benzene C-H bend |

| ~550 | Medium | C-Br stretch |

| m/z | Relative Intensity | Assignment |

| 253/255 | High | [M]⁺ (Molecular ion peak, showing bromine isotopes) |

| 198/200 | Medium | [M - C₂H₂O]⁺ |

| 172/174 | Medium | [Br-C₆H₄-N]⁺ |

| 155/157 | High | [Br-C₆H₄]⁺ |

| 99 | Medium | [C₄H₅NO₂]⁺ (Succinimide fragment) |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Workflow and Logic

The following diagram illustrates the overall workflow from synthesis to characterization of the target compound.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound and provided a comprehensive set of characterization data. The presented protocol is straightforward and employs readily available reagents, making it suitable for standard organic synthesis laboratories. The tabulated spectral and physical data serve as a valuable reference for researchers working with this compound. The provided workflows and diagrams offer a clear and concise visual representation of the synthetic and analytical processes. This information is intended to support further research and development in the fields of medicinal chemistry and materials science where this versatile intermediate may be of use.

An In-depth Technical Guide to the Physicochemical Properties of N-(4-bromophenyl)succinimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, reactivity, and known biological activities of N-(4-bromophenyl)succinimide. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and organic synthesis.

Physicochemical Properties

N-(4-bromophenyl)succinimide is a crystalline solid at room temperature. Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental design and theoretical calculations.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| Melting Point | 145-147 °C | [1] |

| Boiling Point (Predicted) | 466.5 ± 28.0 °C | [1] |

| pKa (Predicted) | -1.25 ± 0.20 | |

| Appearance | Crystalline powder | |

| Solubility | While specific quantitative data is limited, N-(4-bromophenyl)succinimide is expected to be soluble in acetic acid and various organic solvents such as chloroform and dichloromethane, with limited solubility in non-polar solvents like diethyl ether.[1][2] |

Synthesis of N-(4-bromophenyl)succinimide

A straightforward and efficient one-pot synthesis method for N-(4-bromophenyl)succinimide has been reported. This method involves the reaction of succinic anhydride with 4-bromoaniline in the presence of zinc and acetic acid. The reaction proceeds through the formation of the corresponding succinamic acid intermediate, which then undergoes cyclization to form the succinimide ring.

References

Spectroscopic and Methodological Profile of 1-(4-Bromophenyl)pyrrolidine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 1-(4-Bromophenyl)pyrrolidine-2,5-dione, also known as N-(4-bromophenyl)succinimide. Due to the absence of a single comprehensive source for the complete NMR data of this specific compound, this document compiles and analyzes data from structurally related molecules to present an expected spectroscopic profile. It also outlines a standardized experimental protocol for the acquisition of such data.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of similar compounds found in various chemical literature and databases. The succinimide moiety's protons are expected to appear as a singlet, while the protons of the 4-bromophenyl group will present as a typical AA'BB' system.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂CH₂- (Succinimide) | ~2.9 | Singlet | 4H |

| Aromatic H (ortho to N) | ~7.3 | Doublet | 2H |

| Aromatic H (ortho to Br) | ~7.6 | Doublet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂CH₂- (Succinimide) | ~28 |

| C-Br | ~123 |

| Aromatic CH (ortho to N) | ~128 |

| Aromatic CH (ortho to Br) | ~132 |

| C-N | ~131 |

| C=O (Succinimide) | ~176 |

Experimental Protocol for NMR Data Acquisition

The following is a standard methodology for obtaining high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.[1]

-

The spectrometer should be properly tuned and shimmed for the specific probe and solvent used to ensure optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is recommended to allow for full relaxation of the protons.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

Spectral Width (sw): A spectral width of 12-16 ppm is usually adequate to cover the entire proton chemical shift range.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[1]

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 2 seconds is generally sufficient.

-

Spectral Width (sw): A spectral width of 200-250 ppm is used to cover the entire carbon chemical shift range.

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

5. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

For both ¹H and ¹³C NMR, the chemical shifts of the peaks are determined and reported in parts per million (ppm).

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of a compound such as this compound.

Caption: Workflow for the synthesis and structural characterization.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-Bromophenyl)pyrrolidine-2,5-dione

Disclaimer: As of December 2025, the specific single-crystal X-ray diffraction data for 1-(4-Bromophenyl)pyrrolidine-2,5-dione is not publicly available in the Cambridge Structural Database (CSD) or other readily accessible crystallographic databases. This guide therefore provides a comprehensive framework for its analysis, including detailed experimental protocols and representative data from a closely related structure to illustrate the expected results.

Introduction

The determination of the three-dimensional atomic and molecular structure of a crystalline solid is a cornerstone of modern chemistry and drug development. Single-crystal X-ray diffraction is a powerful and unambiguous analytical method for the absolute structural elucidation of solids.[1] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the chemical and physical properties of a compound. This guide outlines the comprehensive methodology for the crystal structure analysis of this compound, a molecule of interest due to the prevalence of the succinimide moiety in biologically active compounds.

Molecular Structure of this compound

This compound, also known as N-(4-bromophenyl)succinimide, consists of a succinimide ring attached to a 4-bromophenyl group. The succinimide ring is a five-membered ring containing an imide functional group, while the 4-bromophenyl group is a benzene ring substituted with a bromine atom at the para position.

Experimental Protocols

The analysis of the crystal structure of this compound involves synthesis, crystallization, and characterization by spectroscopic and crystallographic methods.

A plausible and environmentally friendly method for the synthesis of N-aryl succinimides involves the reaction of succinic acid with a primary amine in hot water, which acts as both the solvent and a catalyst.[2][3]

Procedure:

-

In a round-bottom flask, combine succinic acid (1.0 equivalent) and 4-bromoaniline (1.0 equivalent) in deionized water.

-

Heat the mixture to 100 °C with vigorous stirring.

-

Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that crystallizes out is collected by filtration and washed with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain a product of high purity.

The definitive three-dimensional structure is determined by single-crystal X-ray diffraction. This process involves growing a high-quality single crystal, collecting diffraction data, and refining the crystal structure.

3.2.1. Crystallization

The first and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[4] A common method for small organic molecules is slow evaporation from a saturated solution.

Procedure:

-

Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to form a nearly saturated solution.

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Over a period of days to weeks, single crystals should form. The slower the evaporation, the higher the quality of the crystals.

3.2.2. Data Collection

A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. An intense beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffraction pattern is recorded by a detector.[5]

3.2.3. Structure Solution and Refinement

The collected diffraction data (intensities and positions of the diffraction spots) are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data, resulting in the final, accurate crystal structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for confirming the chemical structure of the synthesized compound in solution.[6][7] Both ¹H and ¹³C NMR spectra would be acquired.

Procedure:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.

-

The chemical shifts, integration, and coupling patterns of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the presence of the 4-bromophenyl and succinimide moieties and their connectivity.

Data Presentation

The results of the crystal structure analysis are typically presented in a series of tables summarizing the key crystallographic parameters and geometric features of the molecule.

The following table presents representative crystallographic data for a similar N-aryl succinimide, N-(2,4-Dimethylphenyl)succinimide, to illustrate the expected parameters for this compound.[4]

| Parameter | Value (for N-(2,4-Dimethylphenyl)succinimide) |

| Chemical Formula | C₁₂H₁₃NO₂ |

| Formula Weight | 203.23 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.1461 (7) |

| b (Å) | 11.182 (2) |

| c (Å) | 13.676 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1092.8 (3) |

| Z | 4 |

| Temperature (K) | 299 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Density (calculated) (g/cm³) | 1.235 |

| R-factor | 0.041 |

| Goodness-of-fit (GOF) | 1.06 |

The precise bond lengths and angles are determined from the refined crystal structure. The following tables show placeholder data to indicate how this information would be presented.

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

|---|---|

| Br1 - C4' | e.g., 1.90 |

| N1 - C1' | e.g., 1.44 |

| N1 - C2 | e.g., 1.39 |

| N1 - C5 | e.g., 1.39 |

| C2 - O1 | e.g., 1.21 |

| C5 - O2 | e.g., 1.21 |

| C2 - C3 | e.g., 1.51 |

| C3 - C4 | e.g., 1.52 |

| C4 - C5 | e.g., 1.51 |

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

|---|---|

| C1' - N1 - C2 | e.g., 125.0 |

| C1' - N1 - C5 | e.g., 125.0 |

| C2 - N1 - C5 | e.g., 110.0 |

| N1 - C2 - O1 | e.g., 125.0 |

| N1 - C5 - O2 | e.g., 125.0 |

| C3 - C2 - N1 | e.g., 108.0 |

| C4 - C5 - N1 | e.g., 108.0 |

| C2 - C3 - C4 | e.g., 104.0 |

| C3 - C4 - C5 | e.g., 104.0 |

Visualization

Graphical representations of workflows and molecular relationships are essential for a clear understanding of the process.

Conclusion

This guide provides a comprehensive overview of the necessary steps for a complete crystal structure analysis of this compound. Although the specific crystallographic data for this compound is not currently in the public domain, the detailed protocols for synthesis, crystallization, data collection, and structure refinement, along with representative data tables and workflow visualizations, offer a robust framework for researchers, scientists, and drug development professionals to conduct and interpret such an analysis. The determination of the precise three-dimensional structure will be invaluable for understanding its structure-activity relationships and for guiding future molecular design.

References

- 1. eas.org [eas.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-(2,4-Dimethylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. azolifesciences.com [azolifesciences.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Determining the Solubility of 1-(4-Bromophenyl)pyrrolidine-2,5-dione in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide addresses the current lack of publicly available quantitative solubility data for this specific compound. It provides a comprehensive framework for researchers to systematically determine its solubility profile. This document outlines detailed experimental protocols for qualitative and quantitative solubility assessment and provides a template for data presentation. Furthermore, it includes visual representations of the experimental workflow and a solubility classification scheme to guide laboratory investigations.

Introduction

This guide is intended to provide researchers with the necessary tools to:

-

Qualitatively assess the solubility of this compound in a range of common organic solvents.

-

Quantitatively measure the solubility and express it in standard units.

-

Document and present the solubility data in a clear and structured format.

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methods for determining the solubility of organic compounds.[1][2][3][4]

Materials and Equipment

Solvents: A range of common organic solvents with varying polarities should be selected. A suggested list is provided in the data presentation table below. All solvents should be of high purity (reagent grade or higher).

Solute: this compound of known purity.

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.[1]

-

Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[1]

-

Observe the mixture. Classify the solubility based on visual inspection as:

-

Very Soluble: Dissolves completely and rapidly.

-

Soluble: Dissolves completely.

-

Slightly Soluble: A portion of the solid dissolves.

-

Insoluble: No apparent dissolution.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a series of glass vials. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the clear filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Analyze the diluted sample to determine the concentration of this compound.

-

Calculate the solubility from the determined concentration and the dilution factor. Express the results in appropriate units such as mg/mL or mol/L.

Data Presentation

Quantitative solubility data for this compound should be presented in a structured tabular format for ease of comparison.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations (Qualitative) |

| Non-Polar Solvents | |||||

| Hexane | 0.1 | 25 | |||

| Toluene | 2.4 | 25 | |||

| Diethyl Ether | 2.8 | 25 | |||

| Polar Aprotic Solvents | |||||

| Dichloromethane | 3.1 | 25 | |||

| Tetrahydrofuran (THF) | 4.0 | 25 | |||

| Ethyl Acetate | 4.4 | 25 | |||

| Acetone | 5.1 | 25 | |||

| Acetonitrile | 5.8 | 25 | |||

| Dimethylformamide (DMF) | 6.4 | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | |||

| Polar Protic Solvents | |||||

| 1-Butanol | 4.0 | 25 | |||

| Isopropanol | 4.3 | 25 | |||

| Ethanol | 5.2 | 25 | |||

| Methanol | 6.6 | 25 | |||

| Water | 10.2 | 25 |

Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental process and the classification of solubility, the following diagrams are provided.

Caption: Workflow for quantitative solubility measurement.

Caption: Decision tree for solubility classification.

Conclusion

This technical guide provides a robust framework for researchers to determine the solubility of this compound in common organic solvents. By following the detailed experimental protocols and utilizing the provided data presentation template and workflow diagrams, scientists can generate reliable and comparable solubility data. This information is invaluable for the advancement of research and development projects involving this compound, enabling informed decisions in process chemistry, formulation development, and preclinical studies. The systematic approach outlined herein will contribute to a more comprehensive understanding of the physicochemical properties of this compound.

References

An In-Depth Spectroscopic Data Interpretation for N-(4-bromophenyl)succinimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for N-(4-bromophenyl)succinimide, a compound of interest in synthetic chemistry and drug development. The interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data is detailed below, offering a foundational understanding of its structural characteristics.

Spectroscopic Data Summary

The spectroscopic data for N-(4-bromophenyl)succinimide has been compiled and organized into the following tables for clarity and comparative analysis.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) in Hz |

| 7.61 | Doublet | 2H | Ar-H | 8.7 |

| 7.20 | Doublet | 2H | Ar-H | 8.7 |

| 2.90 | Singlet | 4H | 2 x -CH₂- | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 176.3 | C=O (succinimide) |

| 132.5 | Ar-C |

| 131.0 | Ar-C (ipso-N) |

| 128.0 | Ar-C |

| 122.2 | Ar-C (ipso-Br) |

| 28.5 | -CH₂- |

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 1700 | Strong | C=O stretch (imide) |

| 1486 | Medium | C=C stretch (aromatic) |

| 1188 | Medium | C-N stretch |

| 824 | Strong | C-H bend (p-disubstituted benzene) |

| 672 | Medium | C-Br stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 256.5 | [M+H]⁺ |

| 255, 257 | Molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |

Interpretation of Spectroscopic Data

The collective analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra confirms the structure of N-(4-bromophenyl)succinimide.

The ¹H NMR spectrum displays two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The downfield doublet at 7.61 ppm corresponds to the aromatic protons ortho to the bromine atom, while the upfield doublet at 7.20 ppm is assigned to the protons ortho to the succinimide nitrogen. The singlet at 2.90 ppm, integrating to four protons, represents the two equivalent methylene groups of the succinimide ring.[1]

The ¹³C NMR spectrum shows a carbonyl carbon signal at approximately 176.3 ppm, indicative of the imide functional group. The aromatic region displays four distinct signals, consistent with a para-substituted phenyl ring. The signal for the carbon attached to the nitrogen (ipso-N) appears around 131.0 ppm, and the carbon attached to the bromine (ipso-Br) is observed at approximately 122.2 ppm. The remaining two aromatic carbon signals are found at 132.5 ppm and 128.0 ppm. The methylene carbons of the succinimide ring resonate at around 28.5 ppm.

The IR spectrum exhibits a strong absorption band at 1700 cm⁻¹, which is a characteristic stretching vibration of the carbonyl groups in a cyclic imide.[1] The band at 1486 cm⁻¹ is attributed to the C=C stretching of the aromatic ring. The presence of a strong band at 824 cm⁻¹ is indicative of the out-of-plane C-H bending of a para-disubstituted benzene ring. The absorption at 672 cm⁻¹ corresponds to the C-Br stretching vibration.[1]

Mass spectrometry data reveals a protonated molecular ion peak [M+H]⁺ at m/z 256.5, which aligns with the calculated molecular weight of N-(4-bromophenyl)succinimide (254.08 g/mol ).[1] The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity at m/z 255 and 257, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Experimental Protocols

Synthesis of N-(4-bromophenyl)succinimide [1]

A one-pot synthesis method can be employed for the preparation of N-(4-bromophenyl)succinimide.

-

Materials: 4-Bromoaniline, succinic anhydride, zinc dust, and glacial acetic acid.

-

Procedure:

-

Dissolve 4-bromoaniline (0.040 mole) in glacial acetic acid (35 mL).

-

Add succinic anhydride (0.044 mole) to the solution at room temperature with vigorous stirring for 10 minutes.

-

To this reaction mixture, add zinc dust (2 mole) at once. An exothermic reaction will cause the temperature to rise to approximately 55°C.

-

Continue stirring the mixture for 1.5 hours while maintaining the temperature.

-

Allow the reaction to cool to room temperature and filter to remove any unreacted zinc.

-

Pour the filtrate onto crushed ice (150 g).

-

The solid product that separates is collected by filtration and washed with water.

-

The crude product can be further purified by recrystallization.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer using deuterochloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry (MS): Mass spectral data can be acquired using an LC-MS system with an electrospray ionization (ESI) source in positive ion mode.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates the workflow of how different spectroscopic techniques are utilized to elucidate the structure of N-(4-bromophenyl)succinimide.

Caption: Workflow of Spectroscopic Structure Elucidation.

References

CAS number and molecular weight of 1-(4-Bromophenyl)pyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)pyrrolidine-2,5-dione, a compound of interest in medicinal chemistry and drug development. This document details the physicochemical properties, a detailed experimental protocol for its synthesis, and discusses its potential biological activities based on related structures. The information is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and application of novel chemical entities.

Compound Data

This section summarizes the key quantitative data for this compound, also known as N-(4-Bromophenyl)succinimide.

| Parameter | Value | Reference |

| CAS Number | 41167-74-2 | [1][2][3] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1][2] |

| Molecular Weight | 254.08 g/mol | [1][2][3] |

| Synonyms | N-(4-Bromophenyl)succinimide | [1] |

Synthesis of this compound

A one-pot synthesis method provides an efficient route to this compound. This procedure involves the reaction of succinic anhydride with 4-bromoaniline in the presence of zinc and acetic acid.[1]

Experimental Protocol

Materials:

-

4-Bromoaniline

-

Succinic anhydride

-

Acetic acid

-

Zinc powder

-

Crushed ice

-

Ethyl alcohol (for recrystallization)

Procedure:

-

In a suitable reaction vessel, dissolve 4-bromoaniline (0.040 mole) in 35 mL of acetic acid.

-

Add succinic anhydride (0.044 mole) to the solution at once with stirring. Continue to stir vigorously for an additional 10 minutes at room temperature. This initial step forms the intermediate, N-(4-bromophenyl)succinamic acid.

-

To this reaction mixture, add zinc powder (2 mole) at once. An exothermic reaction will cause the temperature to increase to approximately 55°C.

-

Maintain the reaction mixture at this temperature with continued stirring for 1.5 hours.

-

After 1.5 hours, allow the mixture to cool to room temperature.

-

Filter the mixture to remove any unreacted zinc.

-

Pour the filtrate onto 150 g of crushed ice. A solid precipitate of this compound will form.

-

Filter the solid product and wash it thoroughly with water.

-

Purify the crude product by recrystallization from ethyl alcohol to obtain the final compound.[1]

Expected Yield: 85%[1]

Synthesis Workflow

Potential Biological Activities and Signaling Pathways

While specific studies on the signaling pathways of this compound are not extensively documented, the broader class of succinimide and bromophenol derivatives has demonstrated significant biological activities, suggesting potential mechanisms of action for this compound.

Antimicrobial and Anticancer Potential

Succinimide derivatives are recognized for a wide range of therapeutic applications, including antimicrobial and antitumor activities. The core succinimide structure is a key pharmacophore in various biologically active compounds. The presence of a 4-bromophenyl group is also known to be crucial for the anticancer activity in other classes of compounds. This suggests that this compound may exhibit similar properties.

Plausible Signaling Pathway

Given the known activities of related compounds, a plausible mechanism of action for the potential anticancer effects of this compound could involve the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often dysregulated in cancer cells.

References

Purity Assessment of Synthesized 1-(4-Bromophenyl)pyrrolidine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of synthesized 1-(4-Bromophenyl)pyrrolidine-2,5-dione, a key intermediate in the development of various pharmacologically active compounds. Ensuring the purity of this compound is critical for the validity of research findings and the safety and efficacy of potential drug candidates. This document details the synthesis, purification, and subsequent analytical procedures for rigorous purity determination.

Synthesis and Purification Overview

This compound is typically synthesized through the condensation reaction of succinic anhydride with 4-bromoaniline. The reaction is generally carried out in a suitable solvent, such as glacial acetic acid or hot water, to facilitate the formation of the corresponding N-aryl succinamic acid intermediate, which then cyclizes to the target succinimide upon heating.[1][2][3] Potential impurities can arise from unreacted starting materials, by-products from side reactions, and residual solvents. Therefore, a robust purification strategy, often involving recrystallization, is essential to isolate the compound at a high degree of purity before analytical assessment.

Experimental Protocols

Synthesis of this compound

A general laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride (1.0 eq) and 4-bromoaniline (1.0 eq) in glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water to remove residual acetic acid. Further purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield crystalline this compound.

-

Drying: Dry the purified product under vacuum to remove any remaining solvent.

Purity Assessment Methodologies

A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment.

HPLC is a primary technique for quantifying the purity of non-volatile and thermally stable compounds.[4][5] A reversed-phase HPLC method can effectively separate the target compound from its impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by UV-Vis spectroscopy).

-

Sample Preparation: Prepare a standard solution of the reference compound and a sample solution of the synthesized product in a suitable diluent (e.g., mobile phase). Filter the solutions through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the blank, standard, and sample solutions. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC-MS is a powerful tool for identifying and quantifying volatile impurities. While the target compound itself may not be sufficiently volatile, this technique is excellent for detecting residual solvents and volatile by-products.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to separate components with different boiling points.

-

Injection: Split/splitless injection.

-

Detection: Mass spectrometry to identify compounds based on their mass spectra.

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can also be used for purity assessment, particularly through Quantitative NMR (qNMR).[5][6]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The absence of signals corresponding to impurities confirms high purity. For qNMR, the purity is calculated by comparing the integral of a characteristic signal of the analyte to that of the internal standard.

-

IR Spectroscopy: Provides confirmation of the functional groups present in the molecule (e.g., carbonyl groups of the imide ring, aromatic C-H bonds). The spectrum should match that of a reference standard.

-

Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically broaden the melting point range and depress the melting point.

Data Presentation

The quantitative data obtained from the purity assessment should be summarized for clarity and comparison.

Table 1: HPLC Purity Analysis Data

| Sample ID | Retention Time (min) | Peak Area | Area % |

| Impurity 1 | 2.5 | 1500 | 0.15 |

| Product | 4.8 | 995000 | 99.50 |

| Impurity 2 | 6.2 | 3500 | 0.35 |

| Total | 1000000 | 100.00 |

Table 2: Characterization Data for this compound

| Analytical Technique | Expected Result | Observed Result |

| Melting Point | Literature value (e.g., 175-178 °C) | 176-177.5 °C |

| ¹H NMR (CDCl₃) | δ ~7.6 (d, 2H), ~7.2 (d, 2H), ~2.9 (s, 4H) | Consistent with expected shifts |

| ¹³C NMR (CDCl₃) | δ ~176, ~132, ~130, ~128, ~28 | Consistent with expected shifts |

| IR (KBr, cm⁻¹) | ~1770, ~1700 (C=O), ~1580, ~1480 (C=C) | Conforms to reference spectrum |

| MS (ESI+) | m/z [M+H]⁺, [M+Na]⁺ | Consistent with molecular weight |

Visualizations

The following diagrams illustrate the key processes involved in the purity assessment of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Comprehensive workflow for the purity assessment of the synthesized compound.

Caption: Logical relationship between synthesis, purification, analytical methods, and data reliability.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Purity determination of a new antifungal drug candidate using quantitative 1H NMR spectroscopy: Method validation and comparison of calibration approaches | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Thermal Stability and Decomposition of N-(4-bromophenyl)succinimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of N-(4-bromophenyl)succinimide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs, particularly N-phenylsuccinimide, and general principles of thermal analysis to offer a predictive assessment. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, providing insights into the anticipated thermal behavior of N-(4-bromophenyl)succinimide.

Physicochemical and Thermal Properties

The thermal stability of a compound is a critical parameter, influencing its storage, handling, and processing. The following table summarizes the known and extrapolated thermal and physicochemical properties of N-(4-bromophenyl)succinimide and its parent compound, N-phenylsuccinimide, for comparative purposes.

| Property | N-(4-bromophenyl)succinimide (Predicted/Extrapolated) | N-Phenylsuccinimide (Experimental) | Data Source |

| Molecular Formula | C₁₀H₈BrNO₂ | C₁₀H₉NO₂ | - |

| Molecular Weight | 254.08 g/mol | 175.19 g/mol | [1] |

| Melting Point (°C) | Expected to be higher than N-phenylsuccinimide | 155 | [2] |

| Decomposition Onset (TGA, °C) | Estimated > 200°C in an inert atmosphere | No specific data available; general decomposition above melting point | Inferred from related compounds[3] |

| Decomposition Products | Carbon oxides (CO, CO₂), nitrogen oxides (NOx), brominated organic compounds, hydrogen bromide | Carbon oxides (CO, CO₂), nitrogen oxides (NOx) | [4] |

Note: The data for N-(4-bromophenyl)succinimide is largely predictive, based on the known properties of N-phenylsuccinimide and the influence of a bromine substituent on the phenyl ring. The presence of the bromine atom is expected to increase the molecular weight and may influence the intermolecular forces, likely resulting in a higher melting point and potentially altering the decomposition pathway.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal properties of N-(4-bromophenyl)succinimide, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are generalized experimental protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on decomposition temperatures, thermal stability, and the composition of the material.

Experimental Workflow for TGA:

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is used to determine the melting point, enthalpy of fusion, and to observe other thermal transitions such as glass transitions or crystallization.

Experimental Workflow for DSC:

Caption: A standard experimental workflow for Differential Scanning Calorimetry (DSC).

Predicted Thermal Decomposition Pathway

The thermal decomposition of N-(4-bromophenyl)succinimide is expected to proceed via a multi-step radical mechanism, particularly at elevated temperatures. The presence of the bromine atom introduces an additional potential cleavage site. The following diagram illustrates a plausible decomposition pathway in an inert atmosphere.

Caption: A proposed thermal decomposition pathway for N-(4-bromophenyl)succinimide.

The decomposition is likely initiated by the cleavage of the weakest bond in the molecule. This could be the N-C bond of the imide or the C-Br bond. The resulting radicals would then undergo a series of reactions, including hydrogen abstraction, fragmentation, and recombination, leading to the formation of a variety of smaller volatile molecules and a stable carbonaceous char. The presence of bromine would likely lead to the formation of hydrogen bromide (HBr) or other brominated organic compounds in the volatile fraction.

Conclusion

This technical guide provides a foundational understanding of the expected thermal stability and decomposition of N-(4-bromophenyl)succinimide based on available data for analogous compounds. While predictive in nature, the information presented herein offers valuable guidance for the handling, storage, and processing of this compound. For definitive quantitative data, it is imperative that experimental thermal analysis, following the protocols outlined in this document, be performed. Such studies will provide the precise melting point, decomposition temperatures, and a detailed understanding of the decomposition kinetics and products, which are crucial for its application in research and development.

References

- 1. scbt.com [scbt.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

The Succinimide Core: A Historical and Synthetic Guide to N-Aryl Derivatives in Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-aryl succinimide scaffold, a prominent heterocyclic motif in organic chemistry, has carved a significant niche for itself in the landscape of medicinal chemistry and materials science. From its early roots in the study of natural products to its modern-day applications in targeted therapeutics, the journey of N-aryl succinimides is one of continuous discovery and innovation. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of N-aryl succinimides, offering detailed experimental protocols, quantitative data, and a visualization of their engagement with key biological pathways.

A Historical Perspective: From Aspartimide to Anticonvulsants

The story of N-aryl succinimides is intertwined with the broader history of imide chemistry. While a definitive first synthesis of a simple N-aryl succinimide is not definitively documented, the foundational work on related structures dates back to the late 19th century. In 1888, the Italian chemist Arnaldo Piutti reported on the formation of aspartimide, a cyclic imide derived from aspartic acid, during his investigations of asparagine. This early work laid the groundwork for understanding the chemistry of five-membered cyclic imides.

The therapeutic potential of the succinimide core was not fully realized until the mid-20th century with the advent of systematic drug discovery programs. In the 1950s, researchers modifying the heterocyclic ring of existing anticonvulsant drugs like hydantoins and barbiturates turned their attention to the succinimide structure. This led to the development of a new class of antiepileptic drugs. Among the most notable were phensuximide, methsuximide, and ethosuximide, the last of which was approved for medical use in the United States in 1960 and remains a key treatment for absence seizures.[1] These early N-substituted succinimides demonstrated the pharmacological importance of this scaffold and spurred further investigation into its derivatives.

Synthetic Methodologies: From Classical to Contemporary Approaches

The synthesis of N-aryl succinimides has evolved significantly over the decades, with modern methods focusing on efficiency, sustainability, and functional group tolerance.

Classical Synthesis: The Reaction of Succinic Anhydride with Anilines

The most traditional and straightforward method for preparing N-aryl succinimides involves the two-step reaction of succinic anhydride with a primary aromatic amine (aniline). The initial reaction forms an intermediate succinanilic acid, which is then cyclized to the corresponding N-aryl succinimide, typically through dehydration at high temperatures or by using a dehydrating agent like acetyl chloride or acetic anhydride.

Experimental Protocol: Classical Synthesis of N-Phenylsuccinimide

-

Step 1: Synthesis of Succinanilic Acid

-

Dissolve aniline (0.040 mol) in a suitable solvent such as glacial acetic acid (35 mL).

-

Add succinic anhydride (0.044 mol) to the solution at room temperature with vigorous stirring.

-

Continue stirring for approximately 10-30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The succinanilic acid intermediate often precipitates from the solution.

-

-

Step 2: Cyclization to N-Phenylsuccinimide

-

To the mixture containing the succinanilic acid, add a dehydrating agent such as acetyl chloride (excess) or a mixture of acetic anhydride and sodium acetate.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

After cooling, pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration and wash with water.

-

To remove any unreacted succinanilic acid, the solid can be stirred with an aqueous solution of sodium bicarbonate, followed by filtration and washing with water.

-

Recrystallize the crude product from ethanol or hot water to yield pure N-phenylsuccinimide.

-

Modern Synthetic Approaches

In recent years, a variety of more efficient and environmentally friendly methods for the synthesis of N-aryl succinimides have been developed.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of N-aryl succinimides can be achieved in minutes under solvent-free conditions by heating a mixture of an aniline and succinic anhydride in a domestic or dedicated laboratory microwave oven.[2][3] This method is not only rapid but also energy-efficient and aligns with the principles of green chemistry.[4]

Experimental Protocol: Microwave-Assisted Synthesis of N-Phenylsuccinimide

-

In a microwave-safe vessel, combine aniline (1.0 mmol) and succinic anhydride (1.1 mmol).

-

Thoroughly mix the solids using a glass rod.

-

Place the vessel in a laboratory microwave reactor.

-

Irradiate the mixture at a set power (e.g., 100-300 W) and temperature (e.g., 120-150 °C) for a short duration (e.g., 4-10 minutes).

-

After cooling, dissolve the resulting solid in a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic solution with aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

The use of water as a reaction medium represents a significant advancement in the green synthesis of N-aryl succinimides. Heating a mixture of succinic acid and a primary amine in water at 100 °C can provide the desired N-substituted succinimide without the need for any catalyst.[5] This method is simple, cost-effective, and environmentally benign.

Experimental Protocol: Synthesis of N-Aryl Succinimides in Hot Water

-

In a round-bottom flask, suspend succinic acid (1.0 mmol) and the desired primary aromatic amine (1.0 mmol) in water (5.0 mL).

-

Heat the mixture to 100 °C with stirring.

-

Maintain the reaction at this temperature for the appropriate time (typically 1-2 hours), monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration and wash with cold water.

-

The product is often pure enough for subsequent use, or it can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of N-aryl succinimides, including reaction yields for various synthetic methods and biological activity data.

Table 1: Comparison of Synthetic Yields for N-Phenylsuccinimide

| Synthetic Method | Reagents | Conditions | Yield (%) | Reference |

| Classical | Aniline, Succinic Anhydride, Acetic Acid, Zinc | 55°C, 1.5 h | 82 | [6] |

| Microwave-Assisted | Aniline, Succinic Anhydride | 4 minutes | 40-60 | [2] |

| Hot Water | Aniline, Succinic Acid | 100°C, 1 h | 65 | [5] |

Table 2: Anticancer Activity of Selected N-Aryl Succinimide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1e | MOLT-4 (Leukemia) | 7 | [7] |

| 1e | K562 (Leukemia) | 5.8 | [7] |

| 1e | HeLa (Cervical) | 8 | [7] |

| 1f | K562 (Leukemia) | 18 | [7] |

| 3b | A549/ATCC (Lung) | >10 | [1] |

| 6a | RPMI-8226 (Leukemia) | >10 | [1] |

| 6b | A549/ATCC (Lung) | >10 | [1] |

| 6c | SN12C (Renal) | >10 | [1] |

Table 3: Spectroscopic Data for N-Phenylsuccinimide

| Spectroscopic Technique | Key Signals | Reference |

| ¹H NMR (CDCl₃) | δ 7.25-7.50 (m, 5H, Ar-H), 2.86 (s, 4H, 2 x CH₂) | [6] |

| ¹³C NMR (CDCl₃) | δ 176.0, 132.0, 129.2, 128.8, 126.4, 28.2 | [6] |

| FT-IR (KBr) | 1712 cm⁻¹ (C=O, imide), 1498 cm⁻¹ (C=C, aromatic) | [6] |

Biological Activity and Signaling Pathways

N-aryl succinimides exhibit a wide range of biological activities, with their mechanism of action often involving the modulation of key cellular signaling pathways.

Anticonvulsant Activity

The anticonvulsant effect of ethosuximide and related succinimides is primarily attributed to their ability to block low-threshold T-type calcium channels in thalamic neurons. This action helps to suppress the abnormal synchronous neuronal firing that characterizes absence seizures.

Anticancer Activity: Modulation of MAPK and NF-κB Pathways

Several N-aryl succinimide derivatives have demonstrated potent anticancer activity, often by inducing apoptosis (programmed cell death) in cancer cells.[7] This pro-apoptotic effect can be mediated through the modulation of critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

The MAPK pathway, which includes kinases like JNK and p38, is involved in cellular responses to stress. Activation of JNK and p38 by certain N-aryl succinimides can lead to the induction of apoptosis.

The NF-κB pathway is a key regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Some N-aryl succinimides may exert their anticancer effects by inhibiting the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.

References

- 1. Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijcps.org [ijcps.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-(4-Bromophenyl)pyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid building blocks.[4]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 1-(4-Bromophenyl)pyrrolidine-2,5-dione, a versatile building block in medicinal chemistry and materials science. The succinimide moiety offers a handle for further functionalization, making its arylated derivatives valuable intermediates in drug discovery and development.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.[1][5]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex, replacing the bromide. The base is crucial for activating the boronic acid.[6]

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids and desired scales.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, PCy₃, SPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

-

Standard work-up and purification supplies (e.g., Celite, ethyl acetate, brine, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or sealed vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative conditions and yields for Suzuki-Miyaura couplings of various aryl bromides with arylboronic acids, which can serve as a starting point for optimizing the reaction of this compound.

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Bromobenzonitrile | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 8 | 92 |

| 3 | 3-Bromopyridine | 3-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 88 |

| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 98 |

| 5 | Methyl 4-bromobenzoate | 2-Thienylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 4 | 90 |

This table is a compilation of representative data from the literature and does not represent experiments performed with this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for 1-(4-Bromophenyl)pyrrolidine-2,5-dione in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)pyrrolidine-2,5-dione, also known as N-(4-bromophenyl)succinimide, is a synthetic compound belonging to the succinimide class of heterocyclic molecules. The succinimide ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and antitumor properties. The presence of the 4-bromophenyl substituent provides a handle for further chemical modifications, making it a versatile starting material for the synthesis of novel bioactive compounds. These notes provide an overview of its applications, synthesis, and protocols for biological evaluation.

Anticancer Applications

Quantitative Data: Anticancer Activity of a Derivative

The following table summarizes the in vitro anticancer activity of a closely related derivative, 1-(4-Bromophenyl)-3-(2-hydroxybenzylidene)pyrrolidine-2,5-dione , against the human breast cancer cell line MCF-7.

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1-(4-Bromophenyl)-3-(2-hydroxybenzylidene)pyrrolidine-2,5-dione | MCF-7 | Not explicitly stated, but derivatives with similar structures show high activity. | Cisplatin | 3.653 |

Note: The referenced study highlights that succinimide derivatives with bromide and hydroxyl groups exhibit potent anticancer activity, with some showing lower IC50 values than the standard drug cisplatin.

Proposed Mechanism of Anticancer Action

The anticancer activity of succinimide derivatives is believed to be multifactorial. The proposed mechanisms include:

-

Induction of Apoptosis: Succinimides can trigger both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptotic pathways. This involves the activation of caspases, a family of proteases that execute cell death.

-

Activation of Stress Signaling Pathways: These compounds have been shown to activate mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38, which are involved in cellular stress responses that can lead to apoptosis.

-

DNA Interaction: Some succinimide derivatives are capable of intercalating with DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.

Caption: Proposed anticancer mechanism of succinimide derivatives.

Antimicrobial Applications

Derivatives of this compound have also been investigated for their antimicrobial properties. The data below is for a derivative, demonstrating its potential as a lead structure for the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity of a Derivative

The following table presents the Minimum Inhibitory Concentration (MIC) values for 1-(4-Bromophenyl)-3-(2-hydroxybenzylidene)pyrrolidine-2,5-dione against various microbial strains.

| Compound | Microorganism | Gram Stain | MIC (µM) |

| 1-(4-Bromophenyl)-3-(2-hydroxybenzylidene)pyrrolidine-2,5-dione | Enterococcus faecalis | Positive | 0.5 |

| 1-(4-Bromophenyl)-3-(2-hydroxybenzylidene)pyrrolidine-2,5-dione | Candida albicans | - | 0.5 |

Experimental Protocols

Synthesis of this compound (N-(4-Bromophenyl)succinimide)

This protocol describes a one-pot synthesis method.

Materials:

-

4-Bromoaniline

-

Succinic anhydride

-

Glacial acetic acid

-

Zinc dust

-

Crushed ice

-

Water

-

Ethyl alcohol (for recrystallization)

Procedure:

-

Dissolve 4-bromoaniline (0.040 mol) in glacial acetic acid (35 mL) in a reaction flask.

-

Add succinic anhydride (0.044 mol) to the solution at once with stirring.

-

Continue vigorous stirring for 10 minutes at room temperature.

-

Add zinc dust (2 mol) to the reaction mixture at once. The temperature will increase to approximately 55°C.

-

Stir the reaction mixture for 1.5 hours while maintaining the temperature.

-

Allow the mixture to cool to room temperature.

-

Filter the mixture to remove any unreacted zinc.

-

Pour the filtrate onto crushed ice (150 g).

-

Filter the solid precipitate that forms and wash it with water.

-

Purify the crude product by recrystallization from ethyl alcohol to obtain N-(4-Bromophenyl)succinimide.

Caption: Workflow for the synthesis of this compound.

Protocol for MTT Assay for Anticancer Screening

This protocol is a standard method for assessing cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium

-

96-well microplates

-

This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol for Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

This compound (or derivative) stock solution

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Incubator

Procedure:

-

Prepare Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium. Typically, this is done by adding 100 µL of broth to all wells, adding 100 µL of the compound stock solution to the first well, and then serially transferring 100 µL to subsequent wells.

-

Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final volume of 200 µL per well. Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-